molecular formula C18H21ClO3 B5229382 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene CAS No. 6435-96-7

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene

Cat. No. B5229382
CAS RN: 6435-96-7
M. Wt: 320.8 g/mol
InChI Key: MJEJSXVBABWPMU-UHFFFAOYSA-N
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Description

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene, also known as EECP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EECP is a white crystalline powder with a molecular weight of 352.86 g/mol and a melting point of 47-48°C.

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. It has also been shown to activate the AMP-activated protein kinase, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene has several advantages for lab experiments, including its high solubility and bioavailability, which make it easy to administer and study. However, it also has some limitations, including its potential toxicity and limited stability in certain conditions.

Future Directions

There are several future directions for the study of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene. One potential direction is the development of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of novel materials and polymers using 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene as a building block. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene.

Synthesis Methods

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene can be synthesized through the reaction of 1-chloro-4-nitrobenzene with 2-(2-ethoxyphenoxy)ethanol in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to obtain 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene in high yield and purity.

Scientific Research Applications

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene has been extensively studied for its potential applications in various fields such as drug discovery, material science, and environmental science. In drug discovery, 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a drug carrier due to its high solubility and bioavailability.
In material science, 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene has been used as a building block for the synthesis of various polymers and materials with unique properties. In environmental science, 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene has been studied for its potential use as an adsorbent for the removal of pollutants from water and soil.

properties

IUPAC Name

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-3-14-13-15(9-10-16(14)19)21-11-12-22-18-8-6-5-7-17(18)20-4-2/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEJSXVBABWPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOC2=CC=CC=C2OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367709
Record name 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene

CAS RN

6435-96-7
Record name 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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